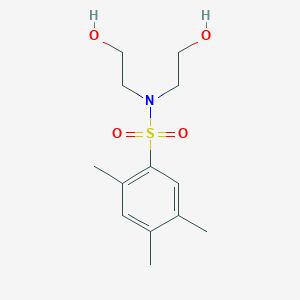![molecular formula C15H22N2O3S B273184 1-Acetyl-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine](/img/structure/B273184.png)
1-Acetyl-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Acetyl-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine (ATMP) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. ATMP is a piperazine derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of 1-Acetyl-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine has been studied extensively. It has been found to act as an inhibitor of the enzyme carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. 1-Acetyl-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine has also been found to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
1-Acetyl-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine has been found to have various biochemical and physiological effects. It has been found to decrease the activity of carbonic anhydrase in the body, which can lead to a decrease in the production of bicarbonate ions. This can have an impact on the acid-base balance in the body. 1-Acetyl-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine has also been found to induce apoptosis in cancer cells, which can lead to the death of these cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Acetyl-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine has several advantages for lab experiments. It is relatively easy to synthesize and can be used as a starting material for the synthesis of various bioactive compounds. However, it also has some limitations. It is not very soluble in water, which can make it difficult to use in aqueous solutions. It also has a relatively short half-life, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 1-Acetyl-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine. One direction is to study its potential applications in the field of medicinal chemistry. It can be used as a starting material for the synthesis of various bioactive compounds, and its potential as a carbonic anhydrase inhibitor can be further explored. Another direction is to study its potential applications in the field of material science. It can be used as a building block for the synthesis of various functional materials, and its properties can be further explored. Overall, the study of 1-Acetyl-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine has significant potential for various fields of scientific research.
Métodos De Síntesis
1-Acetyl-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine can be synthesized through various methods, including the reaction of 1-acetyl piperazine with 2,4,5-trimethylbenzenesulfonyl chloride in the presence of a base. Another method involves the reaction of 1-acetyl piperazine with 2,4,5-trimethylbenzenesulfonyl isocyanate in the presence of a base. These methods have been studied extensively and have been found to be effective in synthesizing 1-Acetyl-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine.
Aplicaciones Científicas De Investigación
1-Acetyl-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine has been studied for its potential applications in various fields of scientific research. It has been found to have potential applications in the field of medicinal chemistry, where it can be used as a starting material for the synthesis of various bioactive compounds. It has also been studied for its potential applications in the field of material science, where it can be used as a building block for the synthesis of various functional materials.
Propiedades
Nombre del producto |
1-Acetyl-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine |
|---|---|
Fórmula molecular |
C15H22N2O3S |
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
1-[4-(2,4,5-trimethylphenyl)sulfonylpiperazin-1-yl]ethanone |
InChI |
InChI=1S/C15H22N2O3S/c1-11-9-13(3)15(10-12(11)2)21(19,20)17-7-5-16(6-8-17)14(4)18/h9-10H,5-8H2,1-4H3 |
Clave InChI |
ZNJLXDREFVTBDM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N2CCN(CC2)C(=O)C)C |
SMILES canónico |
CC1=CC(=C(C=C1C)S(=O)(=O)N2CCN(CC2)C(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,5-dimethyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B273124.png)










